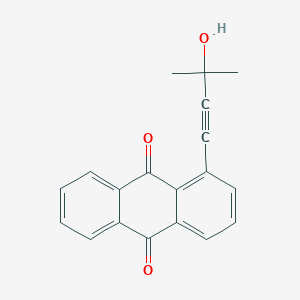

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione

Description

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxy-alkynyl substituent at position 1 of the anthracene-9,10-dione scaffold. The compound features a 3-hydroxy-3-methylbut-1-ynyl group, which introduces both a propargyl alcohol moiety and a branched alkyl chain. This structural motif is distinct from common anthraquinone derivatives, which often bear hydroxyl, methoxy, amino, or aryl groups.

The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-hydroxyanthraquinones are often alkylated or arylated using Mitsunobu conditions or transition-metal-catalyzed cross-coupling (e.g., Sonogashira for alkynylation) . The hydroxy-alkynyl group may enhance solubility in polar solvents and enable further functionalization via click chemistry or hydrogen bonding interactions.

Properties

CAS No. |

112878-62-3 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

1-(3-hydroxy-3-methylbut-1-ynyl)anthracene-9,10-dione |

InChI |

InChI=1S/C19H14O3/c1-19(2,22)11-10-12-6-5-9-15-16(12)18(21)14-8-4-3-7-13(14)17(15)20/h3-9,22H,1-2H3 |

InChI Key |

JYHGZBINNJKNKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Alkynylation (Sonogashira Coupling)

A widely employed method involves the Sonogashira cross-coupling reaction between a halogenated anthracene-9,10-dione derivative (commonly a bromo-substituted anthraquinone) and a terminal alkyne bearing the hydroxy and methyl substituents.

-

- Starting material: 1-bromoanthracene-9,10-dione or 2-bromoanthracene-9,10-dione

- Alkyne: 3-hydroxy-3-methylbut-1-yne or related terminal alkynes

- Catalyst: Pd(PPh3)2Cl2 (palladium(II) chloride bis(triphenylphosphine))

- Cocatalyst: CuI (copper(I) iodide)

- Base: Triethylamine (Et3N)

- Solvent: Pyridine or other polar aprotic solvents

- Temperature: 45–70 °C

- Reaction time: 4–11 hours under argon atmosphere

Procedure:

The bromoanthraquinone is stirred with the terminal alkyne, Pd catalyst, CuI, and triethylamine in pyridine under inert atmosphere. The reaction progress is monitored by TLC until complete consumption of the bromo compound. The mixture is then quenched with water, and the product is isolated by filtration and recrystallization.Outcome:

This method yields the alkynyl-substituted anthracene-9,10-dione with high purity and good yields (typically 70–85%). For example, 1-amino-2-(3-hydroxy-3-methylbut-1-ynyl)anthracene-9,10-dione was obtained in 75% yield under these conditions.

Alternative Synthetic Routes via Prenylation and Rearrangement

Some related anthraquinone derivatives bearing 3-methylbut-2-enyloxy substituents have been synthesized via prenylation of hydroxyanthraquinones using prenyl bromide and potassium carbonate in acetone, followed by chromatographic purification. Although this method targets allylic ethers rather than alkynyl derivatives, it provides insight into the functionalization of anthraquinones with branched alkyl groups.

Reaction Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of bromoanthraquinone | Commercial or synthesized via bromination | - | Starting material for alkynylation |

| Sonogashira coupling | Pd(PPh3)2Cl2, CuI, Et3N, pyridine, 45–70 °C, 4–11 h | 70–85 | High purity alkynylated anthraquinone |

| Hydroxy-methyl alkyne synthesis | Various alkynylation or addition reactions | - | Prepares functionalized alkyne for coupling |

| Prenylation of hydroxyanthraquinone | Prenyl bromide, K2CO3, acetone, reflux 3–24 h | ~49 | For related prenyl ether derivatives |

Mechanistic Insights

- The Sonogashira coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the copper acetylide formed in situ and reductive elimination to form the carbon-carbon bond.

- The presence of the hydroxy group on the alkyne can influence the reaction rate and regioselectivity, necessitating controlled reaction conditions.

- Steric hindrance from the bulky anthraquinone core and the substituents requires careful optimization of catalyst loading and reaction temperature.

Purification and Characterization

- Products are typically purified by silica gel chromatography using n-hexane and ethyl acetate mixtures.

- Further purification can be achieved by recrystallization from solvents like dioxane.

- Characterization includes melting point determination, NMR spectroscopy (^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 1-(3-Oxo-3-methylbut-1-yn-1-yl)anthracene-9,10-dione.

Reduction: 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene.

Substitution: Various substituted anthracene-9,10-dione derivatives.

Scientific Research Applications

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the anthraquinone core can intercalate into DNA, disrupting its function. This compound can also generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Table 1: Substituent Effects on Anthracene-9,10-dione Derivatives

Physicochemical Properties

- Spectroscopic Features: Thio derivatives show distinct UV/Vis absorption maxima (e.g., 330–450 nm in acetonitrile) and FT-IR peaks for C=S stretches (∼650 cm⁻¹), differing from hydroxy or amino analogs .

Molecular Interactions

- DNA Binding: 2,6-Disubstituted anthraquinones bind DNA via groove interactions, with substituent bulk dictating binding affinity and mode (e.g., intercalation vs. minor-grove binding) .

Biological Activity

1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione, a derivative of anthracenedione, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other anthraquinone derivatives known for their various pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula: C19H14O3

- Molecular Weight: 290.3 g/mol

- CAS Number: 112878-62-3

Biological Activity Overview

The biological activity of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione has been explored in various studies, focusing on its effects on inflammatory mediators, cytotoxicity against cancer cells, and potential as an antioxidant.

Inhibition of Inflammatory Mediators

Research has demonstrated that derivatives of anthracene-9,10-dione can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. A study indicated that certain disubstituted derivatives exhibited notable inhibition of nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW264.7 macrophages at concentrations as low as 5 μg/mL, with lower cytotoxicity compared to the established drug mitoxantrone .

Table 1: Inhibitory Effects on Inflammatory Cytokines

| Compound | IL-1β Inhibition | TNF-α Inhibition | NO Production Inhibition | Cytotoxicity |

|---|---|---|---|---|

| Compound 10 | Significant | Moderate | Significant | Low |

| Compound 13 | Moderate | None | Low | Low |

Anticancer Activity

The anticancer potential of anthracene derivatives has been a focal point in recent studies. For instance, compounds similar to 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231. These compounds were evaluated for their cytotoxic effects using MTT assays, revealing that some derivatives exhibit significant cytotoxicity while maintaining acceptable levels of cell viability .

Case Study: Cytotoxicity Against Breast Cancer Cells

In a controlled study, various concentrations of anthracene derivatives were tested against MCF-7 cells. The results indicated that certain compounds induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in breast cancer treatment.

Antioxidant Properties

The antioxidant capabilities of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The compound demonstrated significant free radical scavenging activity in various assays including DPPH and ABTS assays .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Compound A (Control) | 85% | 90% |

| 1-(3-Hydroxy...) | 78% | 82% |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are thought to involve the modulation of signaling pathways associated with inflammation and cancer cell proliferation. The interaction with specific receptors or enzymes that regulate these pathways is an area requiring further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.